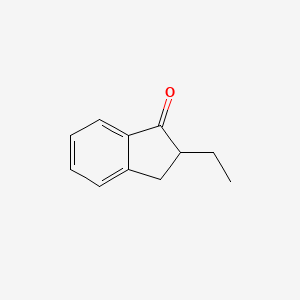

2-Ethyl-1-indanone

概要

説明

2-Ethyl-1-indanone is a bicyclic hydrocarbon compound composed of an indane ring structure, a carbonyl functional group, and an ethyl side chain. It is known for its applications in the pharmaceutical industry and photonics . The compound has a molecular weight of 160.21 g/mol and a boiling point of 67°C . The IUPAC designation for the molecule is 2-ethylindan-1-one .

作用機序

Target of Action

It’s known that derivatives of 2-ethyl-1-indanone are used in the pharmaceutical industry and photonics , suggesting that it may interact with a variety of biological targets.

Mode of Action

As a ketone, it may undergo reactions such as the formation of oximes and hydrazones .

Pharmacokinetics

Its molecular weight of 16021 g/mol and boiling point of 67°C may influence its bioavailability and pharmacokinetic properties.

Result of Action

Its use in the pharmaceutical industry suggests that it may have significant biological effects .

生化学分析

Biochemical Properties

2-Ethyl-1-indanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 2-ethyl-2-fluoro-indan-1-one . The compound’s interactions with enzymes such as cytochrome P450 (Cyp-450) are crucial for its metabolic processes . These interactions often involve oxidation reactions, which are essential for the compound’s biotransformation and subsequent excretion from the body.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound are used in the pharmaceutical industry and photonics . The compound’s impact on cell function includes modulation of cell signaling pathways, which can alter gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s carbonyl group plays a crucial role in its binding interactions, facilitating the formation of oximes and hydrazones . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that the compound can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent biotransformation These metabolic processes are crucial for the compound’s elimination from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are critical for understanding the compound’s biochemical properties and therapeutic potential.

準備方法

2-Ethyl-1-indanone can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid . Additionally, non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors have been employed to prepare 1-indanones, including this compound . These methods offer efficiency and “greenness” in the synthesis process .

化学反応の分析

2-Ethyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethyl side chain can undergo substitution reactions with various reagents.

Common reagents used in these reactions include sulfuric acid for cyclization , and other acids or bases for oxidation and reduction processes . Major products formed from these reactions include 2-ethyl-2-fluoro-indan-1-one .

科学的研究の応用

Chemical Synthesis

1. Synthetic Intermediates

2-Ethyl-1-indanone serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, making it a key building block in organic synthesis. For instance, it has been employed in rhodium-catalyzed reactions that facilitate the formation of larger cyclic structures, such as benzocycloheptenones. These compounds are crucial for developing bioactive substances due to their potential medicinal properties .

2. Catalytic Reactions

The compound has been utilized in asymmetric fluorination reactions, where it acts as a substrate for generating enantiomerically enriched fluorinated products. Research indicates that using chiral catalysts can yield products with high enantiomeric excess (ee), making this compound a significant player in the field of asymmetric synthesis .

Pharmaceutical Applications

1. Drug Development

this compound derivatives have shown promise in drug development due to their biological activity. Studies have indicated that certain derivatives possess insecticidal properties, making them candidates for agricultural applications . The ability to modify the indanone structure allows for the design of new pharmaceuticals targeting specific biological pathways.

2. Chiral Separations

The compound is also relevant in chiral separation methodologies, which are essential for ensuring the purity of chiral drugs. Techniques such as high-performance liquid chromatography (HPLC) utilize this compound derivatives to achieve effective separation of enantiomers, thereby enhancing the quality control processes in pharmaceutical manufacturing .

Materials Science

1. Photonic Applications

In materials science, this compound has been explored for its optical properties. Research into its nonlinear optical responses suggests potential applications in photonics and optoelectronics. The compound's ability to interact with light makes it suitable for developing advanced materials used in sensors and imaging technologies .

2. Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced mechanical and thermal properties. Its reactivity allows it to participate in polymerization processes, leading to innovative polymeric materials with tailored characteristics for specific applications .

Case Studies

類似化合物との比較

2-Ethyl-1-indanone can be compared with other similar compounds such as:

- 2-Methyl-1-indanone

- 3-Methyl-1-indanone

- 1-Indanone

These compounds share the indane ring structure but differ in the position and type of substituents. This compound is unique due to its specific ethyl side chain, which imparts distinct chemical and biological properties .

生物活性

2-Ethyl-1-indanone is a compound belonging to the indanone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a carbonyl group at position one of the indanone structure, which is crucial for its biological activity. The presence of the five-membered ring and the ethyl group contributes to its unique chemical properties, influencing its interaction with biological receptors and enzymes.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

2. Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity, particularly against certain types of cancer cells. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported an IC50 value of 20 µM against breast cancer cell lines, indicating potent cytotoxic effects.

3. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research shows that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: The carbonyl group is essential for binding to specific odorant receptors, influencing sensory perception and possibly modulating immune responses .

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and pain .

- Cell Cycle Arrest: In cancer models, this compound induces cell cycle arrest at the G2/M phase, leading to reduced proliferation of tumor cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antibacterial agent.

Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers assessed the effects of this compound on human breast cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Data Tables

特性

IUPAC Name |

2-ethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUDGQPFOOPWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408019 | |

| Record name | 2-Ethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22351-56-0 | |

| Record name | Ethyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022351560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV5B1U3CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-ethyl-1-indanone particularly interesting to researchers studying insect olfaction?

A1: this compound, alongside other substituted indanes, has been shown to elicit a strong response from a conserved odorant receptor (OR) found in both codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis) []. This is significant because these moth species are phylogenetically and ecologically distant, suggesting that this conserved OR and its interaction with this compound might play a crucial, albeit unknown, ecological role for both species.

Q2: How does the structure of this compound influence its activity with the conserved odorant receptor?

A2: Research indicates that the presence of an alkyl substituent, like the ethyl group in this compound, at position 2 of the five-membered ring actually increases the response from the OR in both moth species []. This suggests a higher complementarity with the receptor cavity compared to unsubstituted 1-indanone. Interestingly, the research also found that a keto group at position 1 and the intact two-ring indane skeleton are essential for the compound's biological activity [].

Q3: What are the future implications of understanding the interaction between this compound and this conserved odorant receptor?

A3: This research opens up exciting possibilities for developing novel semiochemicals. By understanding the structural features of compounds like this compound that activate this OR, scientists may be able to design new, targeted pest control strategies that exploit the insect's olfactory system [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。